SMN-C2 is a small-molecule compound that has garnered attention for its role as a modulator of splicing in the survival of motor neuron 2 gene, which is critical in the context of spinal muscular atrophy. This compound acts by selectively binding to specific regions of the SMN2 pre-mRNA, thereby influencing the splicing process and promoting the inclusion of exon 7, which is often skipped due to mutations in the SMN1 gene. The therapeutic potential of SMN-C2 lies in its ability to enhance functional SMN protein production, which is crucial for motor neuron survival.
SMN-C2 is classified as a small-molecule splicing modulator. It is an analogue of RG-7916, which has been developed to target the splicing defects associated with spinal muscular atrophy. The compound has been identified through a combination of high-throughput screening and structure-activity relationship studies aimed at improving the efficacy and selectivity of SMN2 splicing modulation .
The synthesis of SMN-C2 involves multi-step organic reactions that typically include:
Technical details regarding specific reaction conditions or yields are often proprietary or detailed in specialized publications .
The molecular structure of SMN-C2 can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
SMN-C2 undergoes several chemical reactions during its interaction with RNA:
The mechanism by which SMN-C2 exerts its effects involves several key processes:
SMN-C2 exhibits several notable physical and chemical properties:
SMN-C2 holds significant promise in scientific research and therapeutic applications:
SMN-C2 (CAS# 1446311-56-3) is a small-molecule splicing modulator with the chemical name (S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one and a molecular weight of 417.51 g/mol (empirical formula: C₂₄H₂₇N₅O₂) [1] [4] [9]. Its core structure integrates three pharmacophores:
The molecule exhibits a twisted "V" topology, with the imidazopyrazine and coumarin systems forming a ~120° dihedral angle. This geometry facilitates insertion into the major groove of target RNA structures. SMN-C2 is structurally analogous to the clinical candidate RG-7916 (risdiplam), differing by a coumarin-for-quinoline substitution, which optimizes RNA-binding kinetics [1] [6] [9].
Table 1: Key Structural Properties of SMN-C2
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₇N₅O₂ |
Molecular Weight | 417.51 g/mol |
CAS Number | 1446311-56-3 |
IUPAC Name | (S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one |
Stereochemistry | (S)-enantiomer at C3 of piperazine ring |
Key Structural Features | Imidazopyrazine, coumarin, chiral ethyl-methylpiperazine |
The synthesis of SMN-C2 employs a convergent strategy with three key intermediates [1] [4]:
Optimization focused on:
Table 2: Key Intermediates and Optimization Strategies in SMN-C2 Synthesis
Intermediate | Role | Optimization Strategy |
---|---|---|
6,8-Dimethylimidazo[1,2-a]pyrazine-2-boronate | RNA-binding domain precursor | Methyl groups added to enhance RNA affinity |
(S)-1-Ethyl-2-methylpiperazine | Chiral scaffold carrier | Tartrate resolution to achieve >99% ee |
7-(4-Ethyl-3-methylpiperazin-1-yl)-3-bromocoumarin | Coumarin-piperazine core | Ethyl group introduced to optimize logP |
Final cross-coupled product | SMN-C2 crude form | Pd(PPh₃)₄ catalysis for 85% coupling yield |
Systematic SAR studies reveal critical determinants of SMN-C2's splicing modulation [2] [5] [8]:
Imidazopyrazine Region
Coumarin System
Piperazine Domain
Table 3: SAR Summary of SMN-C2 Analogues
Region Modified | Modification | Effect on RNA Binding (Kd) | Effect on Cellular Potency (EC₅₀) |
---|---|---|---|
Imidazopyrazine | Removal of C6/C8 methyls | 46 µM (vs. 16 µM for SMN-C2) | 1.5 µM (vs. 100 nM) |
Coumarin | C2 carbonyl → CH₂ | >100 µM | Inactive at 10 µM |
Piperazine stereochemistry | (R)-enantiomer | 52 µM | 5.0 µM |
Piperazine N-substituent | Ethyl → propyl | 19 µM | 250 nM (but logBB = -1.1) |
RNA Binding Specificity
SMN-C2 binds the GA-rich motif (5'-AGGAAG-3') in SMN2 exon 7 with Kd = 16 ± 2 µM (fluorescence polarization) [2] [5]. Mutational studies confirm:
Compound Names Mentioned: SMN-C2, RG-7916 (risdiplam), SMN-C3, SMN-C5
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